Neoabietinol
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Overview
Description
Neoabietinol is a diterpenoid.
Scientific Research Applications
Anxiolytic-Like and Antinociceptive Effects
A study focused on 2(S)-neopincirin (NEO), a constituent of Clinopodium mexicanum, which shares a structural similarity to neoabietinol, investigated its anxiolytic-like and antinociceptive effects in mice. NEO showed anxiolytic-like effects and counteracted nociception induced by a thermal stimulus in a dose-dependent manner. The study supported the involvement of the GABAergic system in NEO's anxiolytic-like effect (Cassani et al., 2013).
Treatment of Corneal Neovascularization
Research on isoflavonoids and flavonoids, which are structurally related to this compound, demonstrated their efficacy in treating ocular neovascularization. The study found that substances like Fisetin and Luteolin significantly inhibited corneal neovascularization (Joussen et al., 2000).
Neoadjuvant Therapy in Pancreatic Cancer
This compound's relevance in cancer treatment can be inferred from studies on neoadjuvant therapies in pancreatic cancer. One study highlighted the effectiveness of Folfirinox, a chemotherapy regimen, in improving resectability and overall survival in patients with locally advanced pancreatic cancer (Hackert et al., 2016).
Personalized Cancer Immunotherapy
The potential of neoantigens, which might include this compound derivatives, in cancer immunotherapy has been explored. These neoantigens, generated by somatic mutations, offer high tumor specificity, suggesting their minimal toxic effects and broad patient coverage (Kiyotani et al., 2018).
Neoadjuvant Chemoradiation in Cancer Treatment
Another study emphasized the benefits of neoadjuvant chemoradiation in treating borderline resectable pancreatic cancer, suggesting potential areas where this compound-related compounds could be applied (Jang et al., 2018).
Bioavailability and Pharmacology of Related Compounds
Studies on compounds like neohesperidin, which share a flavonoid backbone similar to this compound, provide insights into their pharmacological responses, including anti-inflammatory, antidiabetic, and anticancer activities. These studies hint at the broad therapeutic potential of this compound-related compounds (Akhter et al., 2022).
Neoadjuvant Endocrine Therapy in Breast Cancer
The use of neoadjuvant endocrine therapy in hormone receptor-positive breast cancer, highlighting the potential research avenues for this compound and similar compounds in hormonal cancers (Chia et al., 2010).
Neoflavonoids in Neglected Diseases
Technological forecasting on neoflavonoids, closely related to this compound, indicates their potential as new medications for neglected diseases such as malaria, trypanosomiasis, and leishmaniasis. This research underscores the broad-spectrum medicinal potential of this compound and its derivatives (Oliveira et al., 2014).
Properties
CAS No. |
640-42-6 |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,17-18,21H,5-11,13H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI Key |
MUBMRBNHMHINMF-LWYYNNOASA-N |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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